Azamerone

描述

Structure

3D Structure

属性

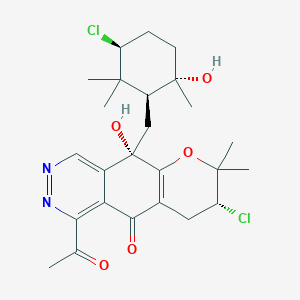

分子式 |

C25H32Cl2N2O5 |

|---|---|

分子量 |

511.4 g/mol |

IUPAC 名称 |

(3R,10S)-6-acetyl-3-chloro-10-[[(1S,3S,6S)-3-chloro-6-hydroxy-2,2,6-trimethylcyclohexyl]methyl]-10-hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]phthalazin-5-one |

InChI |

InChI=1S/C25H32Cl2N2O5/c1-12(30)19-18-14(11-28-29-19)25(33,10-15-22(2,3)16(26)7-8-24(15,6)32)21-13(20(18)31)9-17(27)23(4,5)34-21/h11,15-17,32-33H,7-10H2,1-6H3/t15-,16-,17+,24-,25-/m0/s1 |

InChI 键 |

FKSQFICQDFLQEW-SASIKFOMSA-N |

手性 SMILES |

CC(=O)C1=C2C(=CN=N1)[C@](C3=C(C2=O)C[C@H](C(O3)(C)C)Cl)(C[C@@H]4[C@@](CC[C@@H](C4(C)C)Cl)(C)O)O |

规范 SMILES |

CC(=O)C1=C2C(=CN=N1)C(C3=C(C2=O)CC(C(O3)(C)C)Cl)(CC4C(C(CCC4(C)O)Cl)(C)C)O |

同义词 |

azamerone |

产品来源 |

United States |

Foundational & Exploratory

The Chemical Architecture of Azamerone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azamerone, a structurally unique meroterpenoid natural product, presents a compelling case for in-depth study due to its unprecedented phthalazinone core and significant biosynthetic origins. Isolated from the marine-derived bacterium Streptomyces sp. CNQ-766, this complex molecule embodies a fascinating convergence of polyketide and terpenoid pathways, culminating in a novel heterocyclic scaffold.[1][2] This technical guide provides a detailed exposition of the chemical structure of this compound, supported by a comprehensive analysis of its spectroscopic and crystallographic data. Furthermore, it outlines the key experimental protocols for its isolation and enantioselective synthesis, and visualizes its biosynthetic and synthetic pathways, offering a valuable resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Chemical Structure and Properties

This compound is a dichlorinated meroterpenoid characterized by a novel chloropyranophthalazinone core linked to a highly substituted 3-chloro-6-hydroxy-2,2,6-trimethylcyclohexylmethyl side chain.[1][2] The molecular formula of this compound has been established as C₂₅H₃₂Cl₂N₂O₅.[1] The absolute configuration of its five stereocenters has been determined to be 5S, 9R, 2′S, 3′S, and 6′S.[1][2]

Spectroscopic Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H and ¹³C NMR data provide a detailed fingerprint of the molecule's connectivity and chemical environment.

| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, mult., J in Hz) |

| 1 | 158.5 | |

| 3 | 145.2 | |

| 4 | 117.8 | |

| 4a | 130.2 | |

| 5 | 71.6 | 5.45 (s) |

| 6 | 172.8 | |

| 7 | 108.9 | 6.95 (s) |

| 8 | 146.5 | |

| 8a | 124.5 | |

| 9 | 59.3 | 4.33 (dd, 11.5, 4.5) |

| 10a | 39.8 | 2.25 (dd, 13.5, 11.5) |

| 10b | 1.95 (dd, 13.5, 4.5) | |

| 11 | 142.1 | |

| 12 | 159.2 | |

| 14 | 129.8 | |

| 15 | 198.2 | |

| 16 | 26.1 | 2.60 (s) |

| 17 | 28.9 | 1.35 (s) |

| 18 | 21.5 | 1.25 (s) |

| 1'a | 47.9 | 2.55 (dd, 14.0, 4.0) |

| 1'b | 1.95 (m) | |

| 2' | 36.9 | 1.60 (m) |

| 3' | 68.1 | 4.10 (dd, 10.0, 4.0) |

| 4'a | 48.8 | 1.80 (m) |

| 4'b | 1.50 (m) | |

| 5'a | 33.1 | 1.70 (m) |

| 5'b | 1.40 (m) | |

| 6' | 72.3 | |

| 7' | 29.8 | 1.20 (s) |

| 8' | 25.4 | 1.15 (s) |

| 9' | 27.2 | 1.10 (s) |

Table 1: ¹H and ¹³C NMR data for this compound in CDCl₃.

X-ray Crystallography Data

The definitive three-dimensional structure and absolute stereochemistry of this compound were confirmed by single-crystal X-ray diffraction analysis.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.1234(2) |

| b (Å) | 15.4321(3) |

| c (Å) | 16.7890(4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2620.11(9) |

| Z | 4 |

Table 2: Crystallographic data for this compound.[3]

Experimental Protocols

Isolation of this compound from Streptomyces sp. CNQ-766

The following protocol outlines the general steps for the isolation of this compound from the saline culture of Streptomyces sp. CNQ-766.[1][2]

-

Cultivation: Streptomyces sp. CNQ-766 is cultured in a suitable saline liquid medium (e.g., A1BFe+C) at 27 °C with shaking for an appropriate period to allow for the production of secondary metabolites.

-

Extraction: The culture broth is extracted with an organic solvent, typically ethyl acetate. The organic extract is then concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to fractionation using techniques such as vacuum liquid chromatography (VLC) on silica gel, eluting with a gradient of solvents (e.g., hexanes, ethyl acetate, methanol).

-

Purification: Fractions containing this compound, identified by thin-layer chromatography (TLC) and NMR analysis, are further purified by reversed-phase high-performance liquid chromatography (RP-HPLC) using a suitable solvent system (e.g., acetonitrile/water gradient) to yield pure this compound.

Enantioselective Total Synthesis of this compound

A concise and selective total synthesis of this compound has been developed, featuring key strategic reactions to construct the complex architecture of the molecule. The following provides a summarized overview of the key synthetic steps.[3][4][5][6]

-

Enantioselective Chloroetherification: The synthesis commences with a novel enantioselective chloroetherification reaction to construct the chiral chloropyran core.

-

Cross-Coupling Reaction: A palladium-catalyzed cross-coupling reaction is employed to connect the quinone diazide fragment with a boronic hemiester, forming a key C-C bond.

-

Tetrazine [4+2]-Cycloaddition/Oxidation Cascade: A late-stage tetrazine [4+2]-cycloaddition followed by an oxidation cascade is utilized to construct the unique phthalazinone heterocycle.

Visualizing Key Pathways

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the diazo-containing meroterpenoid SF2415A3. An oxidative rearrangement of the aryl diazoketone is a key step, leading to the formation of the distinctive phthalazinone ring system.[7]

Caption: Proposed biosynthetic pathway of this compound from SF2415A3.

Retrosynthetic Analysis of this compound

The synthetic strategy for this compound involves a convergent approach, disconnecting the molecule into three key fragments.

Caption: Retrosynthetic disconnection of this compound.

Biological Activity

This compound has been evaluated for its cytotoxic activity. It displayed weak in vitro cytotoxicity against murine splenocyte populations of T-cells and macrophages with an IC₅₀ value of 40 μM.[1] Further investigation into its biological profile is warranted to explore its potential as a lead compound for drug development.

Cytotoxicity Assay Protocol

A general protocol for assessing the cytotoxicity of this compound is as follows:

-

Cell Culture: Maintain the desired cancer cell lines (e.g., HCT-116) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37 °C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).

-

Viability Assay: Assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a resazurin-based assay.

-

Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.

Conclusion

This compound stands as a testament to the structural diversity and biosynthetic ingenuity found in marine microorganisms. Its unique chemical structure, characterized by a novel phthalazinone core, has been rigorously established through comprehensive spectroscopic and crystallographic studies. The successful enantioselective total synthesis of this compound not only confirms its structure but also provides a platform for the synthesis of analogues for further biological evaluation. This technical guide consolidates the current knowledge on the chemical structure of this compound, offering a foundational resource for scientists in the fields of natural product chemistry, organic synthesis, and drug discovery to inspire and facilitate future research endeavors.

References

- 1. This compound, A Terpenoid Phthalazinone from a Marine-Derived Bacterium Related to the Genus Streptomyces (Actinomycetales) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Enantioselective Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Formation of the Pyridazine Natural Product this compound Involves the Biosynthetic Rearrangement of an Aryl Diazoketone - PMC [pmc.ncbi.nlm.nih.gov]

Azamerone: A Technical Guide to its Discovery, Synthesis, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azamerone, a structurally novel meroterpenoid natural product, stands as a compelling subject for scientific inquiry due to its unprecedented chloropyranophthalazinone core. Isolated from the marine-derived bacterium Streptomyces sp. CNQ-766, its discovery has opened new avenues in natural product chemistry and biosynthetic pathway elucidation. This technical guide provides an in-depth overview of the discovery of this compound, its intricate biosynthetic pathway involving a remarkable diazo-Hooker reaction, and its initial biological characterization. Detailed experimental protocols for its isolation, characterization, and bioactivity assessment are presented, alongside a discussion of its potential mechanism of action as a topoisomerase inhibitor. All quantitative data are summarized for clarity, and key pathways and workflows are visualized using diagrammatic representations.

Discovery and Structural Elucidation

This compound was first isolated from the saline culture of a marine-derived actinomycete, Streptomyces sp. CNQ-766.[1] Its unique structure, featuring a phthalazinone ring system previously unknown in natural products, was determined through a combination of spectroscopic techniques and X-ray crystallography.[1][2]

Spectroscopic Data

The structure of this compound was rigorously characterized using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. The detailed ¹H and ¹³C NMR data are presented in Table 1.

Table 1: ¹H and ¹³C NMR Data for this compound (in CD₃OD)

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |

| 2' | 40.1 | 1.65 (m) |

| 3' | 68.9 | 3.90 (dd, 10.5, 4.5) |

| 4' | 34.5 | 1.80 (m), 1.55 (m) |

| 5' | 31.9 | 1.45 (m), 1.30 (m) |

| 6' | 72.8 | - |

| 7' | 29.9 | 1.25 (s) |

| 8' | 25.4 | 1.15 (s) |

| 9' | 59.3 | 4.33 (dd, 11.5, 4.5) |

| 10 | 42.1 | 2.25 (dd, 13.5, 11.5), 1.95 (dd, 13.5, 4.5) |

| 11 | 124.5 | - |

| 12 | 163.5 | - |

| 13 | 146.5 | - |

| 14 | 145.4 | - |

| 15 | 199.8 | - |

| 16 | 26.9 | 2.60 (s) |

| 17 | 25.8 | 1.35 (s) |

| 18 | 24.9 | 1.30 (s) |

| 1' | 45.2 | 2.10 (dd, 14.5, 4.0), 1.95 (dd, 14.5, 11.0) |

| 4 | 146.5 | - |

| 5 | 71.6 | - |

| 6 | 172.8 | - |

| 7 | 121.8 | - |

| 8 | 135.2 | - |

Data sourced from Cho et al., 2006.

X-ray Crystallography

The absolute configuration of this compound was unequivocally confirmed by single-crystal X-ray diffraction analysis. The crystallographic data provides precise bond lengths, angles, and the three-dimensional arrangement of the atoms in the molecule.

Table 2: X-ray Crystallographic Data for this compound

| Parameter | Value |

| Chemical formula | C₂₅H₃₂Cl₂N₂O₅ |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 16.789 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2625.4 |

| Z | 4 |

Note: Detailed crystallographic information can be found in the form of a Crystallographic Information File (CIF).

Biosynthesis Pathway

The biosynthesis of this compound is a fascinating process that involves a novel oxidative rearrangement of an aryl diazoketone precursor.[3][4][5] Isotopic labeling studies have established that the phthalazinone core of this compound is derived from the diazo chlorinated meroterpenoid, SF2415A3.[3][4] This transformation is proposed to proceed through a "diazo-Hooker reaction," a key step in the biosynthetic pathway.[6][7][8]

Total Synthesis

The complex and unique structure of this compound has presented a significant challenge for synthetic chemists. A concise and selective enantioselective synthesis has been developed, highlighting novel strategies for constructing chiral organochlorides.[9] Key features of the synthetic route include an enantioselective chloroetherification reaction, a palladium-catalyzed cross-coupling of a quinone diazide with a boronic hemiester, and a late-stage tetrazine [4+2]-cycloaddition/oxidation cascade.[9]

Biological Activity and Potential Mechanism of Action

Cytotoxicity

This compound has been shown to exhibit weak in vitro cytotoxicity. In an assay against mouse splenocyte populations of T-cells and macrophages, it displayed an IC₅₀ value of 40 μM.[2]

Proposed Mechanism of Action: Topoisomerase Inhibition

The phthalazinone core of this compound bears structural resemblance to known heterocyclic quinones that act as DNA intercalating agents and topoisomerase inhibitors.[1][2] DNA topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for anticancer drugs. While direct experimental evidence for this compound's interaction with topoisomerases is yet to be published, its structural features strongly suggest that it may function as a topoisomerase inhibitor.

Experimental Protocols

Isolation of this compound from Streptomyces sp. CNQ-766

The following is a general protocol for the isolation of secondary metabolites from Streptomyces, which can be adapted for this compound.

Protocol:

-

Fermentation: Culture Streptomyces sp. CNQ-766 in a suitable liquid medium (e.g., yeast extract-malt extract broth) under optimal conditions (e.g., 28°C, 200 rpm) for a sufficient period (e.g., 7-10 days) to allow for the production of secondary metabolites.

-

Harvesting: Separate the mycelial biomass from the culture broth by centrifugation (e.g., 10,000 x g for 20 minutes).

-

Extraction: Extract the supernatant twice with an equal volume of an organic solvent such as ethyl acetate. Combine the organic layers.

-

Concentration: Concentrate the organic extract in vacuo using a rotary evaporator to yield the crude extract.

-

Fractionation: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components into fractions.

-

Purification: Purify the this compound-containing fractions using reversed-phase high-performance liquid chromatography (RP-HPLC) with a suitable solvent system (e.g., acetonitrile-water).

-

Crystallization: Obtain pure this compound as crystals by slow evaporation from a suitable solvent mixture (e.g., ethanol-dichloromethane).

Cytotoxicity Assay (MTT Assay)

The following is a standard protocol for determining the cytotoxic effects of a compound on splenocytes using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Mouse splenocytes

-

RPMI-1640 medium supplemented with 10% FBS and antibiotics

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

Protocol:

-

Cell Seeding: Prepare a single-cell suspension of mouse splenocytes and seed them into a 96-well plate at a density of 5 x 10⁵ cells/well in 100 µL of complete RPMI-1640 medium.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This protocol describes a method to assess the inhibitory effect of this compound on human topoisomerase I activity.

Materials:

-

Human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I assay buffer

-

This compound stock solution (in DMSO)

-

Stop solution (e.g., containing SDS and proteinase K)

-

Agarose gel and electrophoresis equipment

-

DNA staining agent (e.g., ethidium bromide)

Protocol:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing 1x topoisomerase I assay buffer, supercoiled plasmid DNA (e.g., 0.5 µg), and varying concentrations of this compound. Include a positive control (known inhibitor, e.g., camptothecin), a negative control (no inhibitor), and a no-enzyme control.

-

Enzyme Addition: Initiate the reaction by adding human topoisomerase I to each tube (except the no-enzyme control).

-

Incubation: Incubate the reactions at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding the stop solution.

-

Agarose Gel Electrophoresis: Load the samples onto an agarose gel (e.g., 1%) and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Visualization and Analysis: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Inhibition of topoisomerase I activity will be observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA with increasing concentrations of this compound.

Conclusion and Future Directions

This compound represents a significant discovery in the field of marine natural products. Its unique chemical architecture and fascinating biosynthesis offer a rich area for further investigation. While its initial biological characterization has revealed modest cytotoxicity, the structural similarity to known topoisomerase inhibitors warrants a thorough investigation of its mechanism of action. Future research should focus on confirming its molecular target, which could pave the way for the design and synthesis of more potent analogs with therapeutic potential. The detailed protocols provided in this guide offer a framework for researchers to further explore the chemistry and biology of this remarkable molecule.

References

- 1. Purification and structural elucidation of three bioactive compounds isolated from Streptomyces coelicoflavus BC 01 and their biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. benchchem.com [benchchem.com]

- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. inspiralis.com [inspiralis.com]

- 7. pjmonline.org [pjmonline.org]

- 8. Isolation of Streptomyces spp. Exhibiting Potent Antibiofilm Activity Against Clinically Isolated Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In-Vitro Studies of Azamerone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azamerone, a unique dichlorinated meroterpenoid with a novel phthalazinone core, has been isolated from marine-derived actinomycetes. Belonging to the napyradiomycin class of natural products, its complex structure and potential bioactivity have garnered scientific interest. This technical guide synthesizes the currently available preliminary in-vitro data on this compound, focusing on its cytotoxic effects. Due to the nascent stage of research, comprehensive in-vitro studies are limited. This document presents the existing quantitative data, outlines a probable experimental protocol for the observed cytotoxicity, and proposes a mechanism of action based on its structural relationship to known DNA intercalating agents.

Quantitative Data Summary

Preliminary in-vitro screening of this compound has revealed weak cytotoxic activity. The following table summarizes the reported quantitative data.

| Compound | Cell Line | Assay Type | Endpoint | Value | Reference |

| This compound | Mouse Splenocytes (T-cells and Macrophages) | Cytotoxicity | IC50 | 40 µM | [1][2] |

Note: The available data is currently limited to a single study reporting the half-maximal inhibitory concentration (IC50) against a mixed population of mouse immune cells. Further studies are required to establish a broader activity profile.

Experimental Protocols

While the specific, detailed protocol for the cytotoxicity testing of this compound has not been published, a representative methodology for an in-vitro cytotoxicity assay on mouse splenocytes is provided below. This protocol is based on standard practices in the field.

Objective: To determine the cytotoxic effect of this compound on mouse splenocyte viability.

Materials:

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Primary mouse splenocytes

-

Complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin, and 2-mercaptoethanol)

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

-

96-well clear-bottom white-walled microplates

-

Multi-channel pipette

-

Plate reader capable of luminescence detection

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Cell Preparation:

-

Isolate splenocytes from a mouse spleen using standard sterile techniques.

-

Prepare a single-cell suspension by mechanical dissociation.

-

Lyse red blood cells using an ACK lysis buffer.

-

Wash the remaining splenocytes with complete RPMI-1640 medium.

-

Count the viable cells using a hemocytometer and trypan blue exclusion.

-

Resuspend the cells in complete RPMI-1640 medium to a final concentration of 1 x 10^6 cells/mL.

-

-

Assay Plate Preparation:

-

Add 100 µL of the cell suspension to each well of a 96-well plate.

-

Prepare a serial dilution of this compound in complete RPMI-1640 medium.

-

Add 100 µL of the this compound dilutions to the respective wells to achieve a range of final concentrations. Include vehicle control (e.g., DMSO) and untreated control wells.

-

-

Incubation:

-

Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

-

-

Viability Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on a plate shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Proposed Mechanism of Action and Signaling Pathway

The phthalazinone core of this compound is structurally related to heterocyclic quinones known to act as DNA intercalating agents and topoisomerase inhibitors.[1][2] This suggests a potential mechanism of action for its observed cytotoxicity.

Caption: Proposed mechanism of this compound-induced cytotoxicity.

Pathway Description:

-

Cellular Entry: this compound is hypothesized to enter the cell, likely through passive diffusion across the cell membrane.

-

DNA Intercalation: Once in the nucleus, the planar phthalazinone ring system of this compound may insert itself between the base pairs of the DNA double helix.

-

Topoisomerase Inhibition: This intercalation can interfere with the function of topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription. This compound may stabilize the transient DNA double-strand breaks created by topoisomerase II, preventing the re-ligation of the DNA strands.

-

Induction of DNA Damage: The accumulation of these stabilized cleavage complexes leads to the formation of permanent DNA double-strand breaks.

-

Apoptosis Trigger: The extensive DNA damage triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Future Directions

The preliminary data on this compound, while limited, suggests a potential for bioactivity. Future in-vitro research should focus on:

-

Broad-Spectrum Cytotoxicity Screening: Evaluating the cytotoxic effects of this compound against a panel of human cancer cell lines to identify potential therapeutic targets.

-

Mechanism of Action Studies: Confirming the proposed DNA intercalation and topoisomerase inhibition through specific assays such as DNA binding studies, topoisomerase activity assays, and analysis of DNA damage markers (e.g., γ-H2AX).

-

Antimicrobial Activity: Given that many napyradiomycins exhibit antibacterial properties, screening this compound against a panel of pathogenic bacteria is warranted.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand the contribution of different structural motifs to its biological activity.

This document serves as a foundational guide based on the current scientific literature. As research progresses, a more comprehensive understanding of the in-vitro properties of this compound will undoubtedly emerge.

References

Azamerone's Mechanism of Action: A Biosynthetic Hypothesis Centered on a Diazo-Hooker Rearrangement

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Azamerone is a structurally unique, chlorinated meroterpenoid natural product, distinguished by its unprecedented phthalazinone core. Isolated from the marine sediment-derived bacterium Streptomyces sp. CNQ-766, its novel architecture has prompted significant interest in its biosynthetic origins. Current scientific consensus posits that this compound's mechanism of action is intrinsically linked to its formation, hypothesizing a unique biosynthetic pathway involving the oxidative rearrangement of an aryl diazoketone precursor. This guide provides a comprehensive overview of the core hypothesis, detailing the proposed biosynthetic steps, summarizing key experimental evidence from isotopic labeling studies, and outlining the experimental protocols that form the foundation of this scientific understanding.

Introduction

Natural products continue to be a vital source of novel chemical scaffolds for drug discovery. This compound, with its complex, halogenated structure and unique nitrogen-containing heterocycle, represents a compelling case study in the biosynthetic ingenuity of microorganisms. Understanding the formation of such complex molecules is not only of fundamental scientific interest but can also open avenues for biosynthetic engineering and the generation of novel analogs with potential therapeutic applications. The central hypothesis regarding this compound's formation, and by extension its mechanism of action from a biosynthetic perspective, revolves around a bio-inspired "diazo-Hooker reaction." This guide will dissect this hypothesis in detail.

The Hypothesized Biosynthetic Pathway of this compound

The proposed biosynthetic pathway for this compound commences from the diazo chlorinated meroterpenoid, SF2415A3 (also referred to as A80915D). The key transformation is a novel oxidative rearrangement of this aryl diazoketone precursor, leading to the formation of the characteristic phthalazinone ring system of this compound.[1][2] This proposed pathway is a significant departure from the typical biosynthesis of nitrogen-containing heterocyclic natural products, which often involves the condensation of amino acids.

The key steps in the hypothesized pathway are as follows:

-

Initiation by Oxidation: The process is thought to be initiated by an oxidative event on the aromatic ring of the diazoketone precursor, SF2415A3.

-

Diazo-Hooker Reaction: This oxidation is proposed to trigger a "diazo-Hooker reaction," a bio-inspired variant of the classic Hooker reaction. This involves the oxidative cleavage of the aryl diazoketone.[1]

-

Rearrangement and Cyclization: Following the oxidative cleavage, a rearrangement and subsequent cyclization occur, incorporating the dinitrogen unit of the diazo group to form the pyridazine ring of the phthalazinone core.

-

Rearomatization: The final step involves rearomatization to yield the stable this compound structure.

This proposed mechanism is supported by synthetic and computational studies that demonstrate the feasibility of a diazo-Hooker reaction to form a phthalazine ring system from a diazoketone.

Signaling Pathway Diagram

Caption: A logical flow diagram illustrating the key hypothesized steps in the biosynthesis of this compound from its diazoketone precursor.

Experimental Evidence from Isotopic Labeling Studies

The cornerstone of the biosynthetic hypothesis for this compound comes from a series of feeding experiments using 13C and 15N-labeled precursors fed to cultures of Streptomyces sp. CNQ-766.[1][2] These experiments have been instrumental in tracing the origin of the carbon and nitrogen atoms in the this compound molecule.

Quantitative Data from Nitrogen-15 Labeling Experiments

The incorporation of various 15N-labeled precursors into this compound (designated as 3 ) and its diazo precursor SF2415A3 (designated as 7 ) provided crucial insights into the origin of the nitrogen atoms in the phthalazinone core. The results strongly suggest that the diazo group of the precursor is the direct source of the dinitrogen unit in this compound.

| Labeled Precursor | Enrichment of this compound (3) (Singly/Doubly) | δ¹⁵N (ppm) in this compound (3) | Enrichment of SF2415A3 (7) (Singly/Doubly) | δ¹⁵N (ppm) in SF2415A3 (7) |

| [¹⁵NO₂]Na | 77% / 6% | -2 | 77% / - | -31 |

| [¹⁵NO₃]Na | 74% / 3% | -2 | 79% / - | -31 |

| [¹⁵NH₄]₂SO₄ | 11% / - | -2 & 13 | 7% / - | - |

| [¹⁵N₂H₄]SO₄ | 5% / 0.3% | -2 & 13 | 0% / - | - |

| [2-¹⁵N, 9-¹³C]-SF2415A3 | 11% / 6% | -2 | 6% / 4% | - |

Table adapted from Winter et al., Angew. Chem. Int. Ed. 2009, 48, 767-770.[1] Note: Enrichment was calculated by mass spectrometry. δ¹⁵N values were determined by NMR spectroscopy.

Insights from Carbon-13 Labeling Experiments

Feeding experiments with [1,2-¹³C₂]acetate and L-[methyl-¹³C]methionine have helped to elucidate the origin of the carbon skeleton of this compound, confirming its classification as a meroterpenoid and supporting its biosynthetic link to the napyradiomycin family of natural products.[2]

Experimental Protocols

The following sections detail the generalized experimental protocols for the cultivation of Streptomyces sp. CNQ-766 and the execution of isotopic labeling studies, based on the available literature.

Cultivation of Streptomyces sp. CNQ-766

-

Strain: Streptomyces sp. CNQ-766, isolated from marine sediments.

-

Culture Media: A variety of liquid media are suitable for the growth of Streptomyces species for secondary metabolite production. A common approach involves a two-stage fermentation process:

-

Seed Culture: Inoculate a suitable liquid medium (e.g., Tryptic Soy Broth) with spores or mycelia of Streptomyces sp. CNQ-766. Incubate at 28-30°C with shaking (200-250 rpm) for 2-3 days.

-

Production Culture: Inoculate a larger volume of a production medium with the seed culture. Production media are often optimized to enhance the yield of the desired secondary metabolite.

-

-

Fermentation Conditions: Maintain the production culture at 28-30°C with shaking for an extended period (typically 7-14 days) to allow for the biosynthesis of this compound.

Isotopic Labeling Feeding Experiments

-

Preparation of Labeled Precursors: Prepare sterile stock solutions of the desired ¹³C or ¹⁵N-labeled precursors (e.g., [¹⁵NO₂]Na, [¹³C₂]acetate).

-

Administration of Labeled Precursors: Add the sterile labeled precursor to the production culture at a specific time point during fermentation, often at the onset of secondary metabolite production (e.g., after 24-48 hours of growth). The final concentration of the labeled precursor in the medium should be optimized for efficient incorporation without causing toxicity to the microorganism.

-

Harvesting and Extraction: After the incubation period, harvest the culture broth by centrifugation to separate the mycelia from the supernatant. Extract the secondary metabolites from both the mycelia and the supernatant using an appropriate organic solvent (e.g., ethyl acetate).

-

Purification and Analysis: Purify this compound and its precursors from the crude extract using chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC).

-

Determination of Isotopic Incorporation: Analyze the purified compounds using mass spectrometry (MS) to determine the percentage of isotopic enrichment and nuclear magnetic resonance (NMR) spectroscopy (¹³C-NMR, ¹⁵N-NMR, and HMBC) to determine the specific positions of the incorporated isotopes within the molecule.

Experimental Workflow Diagram

Caption: A flowchart outlining the general steps involved in performing isotopic labeling experiments to investigate the biosynthesis of this compound.

Conclusion

The hypothesized mechanism of action for this compound, from a biosynthetic standpoint, is a compelling narrative of novel enzymatic chemistry. The proposed diazo-Hooker reaction provides a plausible explanation for the formation of its unique phthalazinone core from an aryl diazoketone precursor. The isotopic labeling experiments conducted to date provide strong evidence in support of this hypothesis. Further research, including the identification and characterization of the specific enzymes involved in this remarkable transformation, will be crucial to fully elucidate the biosynthesis of this compound and to harness its potential for the development of new therapeutic agents. This guide provides a foundational understanding of the current scientific consensus for researchers and professionals in the field of drug discovery and natural product biosynthesis.

References

Physical and chemical properties of Azamerone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azamerone is a structurally unique, dichlorinated meroterpenoid natural product, distinguished by its unprecedented phthalazinone core.[1] Isolated from the marine sediment-derived bacterium Streptomyces sp. CNQ-766, this compound belongs to the napyradiomycin family of antibiotics, a class of compounds known for their diverse and potent biological activities.[2][3] The intricate architecture of this compound, featuring a complex stereochemistry and a novel heterocyclic system, has made it a compelling target for both biosynthetic and synthetic chemists. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, its biosynthesis and synthesis, and its potential mechanism of action, offering valuable insights for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Physical and Chemical Properties

The physical and chemical properties of this compound have been characterized through a combination of spectroscopic and crystallographic techniques. While a specific melting point and solubility data are not widely reported, extensive spectroscopic data is available from its initial isolation and subsequent synthetic efforts.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₅H₃₂Cl₂N₂O₅ | [4] |

| Molecular Weight | 511.44 g/mol | [4] |

| Appearance | Orthorhombic crystals | [1] |

| PubChem CID | 11684910 | [4] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features and Data | Reference |

| Infrared (IR) Spectroscopy | Bands at 3372 cm⁻¹ (hydroxyl) and 1720 cm⁻¹ (carbonyl). | [5] |

| ¹H NMR (CD₃OD) | See Table 3 for detailed chemical shifts and coupling constants. | [1] |

| ¹³C NMR (CD₃OD) | See Table 4 for detailed chemical shifts. | [1] |

| High-Resolution Mass Spectrometry (HR-MS) | Provides exact mass for molecular formula confirmation. | [1] |

Table 3: ¹H NMR Spectroscopic Data for this compound (CD₃OD)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 9 | 4.33 | dd | 12.0, 4.5 |

| 10a | 2.30 | m | |

| 10b | 1.95 | m | |

| 16 | 2.60 | s | |

| 17 | 1.35 | s | |

| 18 | 1.15 | s | |

| 1'b | 1.95 | m | |

| 2' | 1.80 | m | |

| 3' | 4.10 | m | |

| 4'a | 2.10 | m | |

| 4'b | 1.70 | m | |

| 5'a | 2.20 | m | |

| 5'b | 1.90 | m | |

| 7' | 1.30 | s | |

| 8' | 1.00 | s | |

| 9' | 1.40 | s | |

| Data extracted from Cho et al., 2006.[1] |

Table 4: ¹³C NMR Spectroscopic Data for this compound (CD₃OD)

| Position | δ (ppm) |

| 1 | 162.5 |

| 3 | 145.4 |

| 4 | 146.5 |

| 4a | 124.5 |

| 5 | 71.6 |

| 6 | 172.8 |

| 8a | 135.0 |

| 9 | 59.3 |

| 10 | 42.5 |

| 11 | 130.0 |

| 12 | 160.0 |

| 13 | 121.8 |

| 14 | 148.0 |

| 15 | 198.0 |

| 16 | 28.0 |

| 17 | 25.0 |

| 18 | 22.0 |

| 1' | 40.0 |

| 2' | 45.0 |

| 3' | 70.0 |

| 4' | 48.0 |

| 5' | 50.0 |

| 6' | 75.0 |

| 7' | 30.0 |

| 8' | 28.0 |

| 9' | 32.0 |

| Data extracted from Cho et al., 2006.[1] |

Experimental Protocols

Isolation of this compound from Streptomyces sp. CNQ-766

The isolation of this compound involves the cultivation of the marine bacterium Streptomyces sp. CNQ-766 followed by solvent extraction and chromatographic purification.

1. Cultivation:

-

Inoculate a seed culture of Streptomyces sp. CNQ-766 in a suitable liquid medium (e.g., Marine Broth 2216).

-

Incubate the seed culture at 27-30°C with shaking (200-250 rpm) for 2-3 days.[6]

-

Use the seed culture to inoculate larger-scale fermentation cultures in a production medium.

-

Continue incubation for 7-10 days to allow for the production of secondary metabolites.[6]

2. Extraction:

-

Separate the mycelium from the culture broth by centrifugation or filtration.

-

Extract the culture broth with an equal volume of ethyl acetate three times.

-

Combine the organic extracts and concentrate under reduced pressure to yield a crude extract.

3. Purification:

-

Subject the crude extract to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

-

Monitor fractions by thin-layer chromatography (TLC) and combine those containing this compound.

-

Perform further purification by high-performance liquid chromatography (HPLC) on a C18 column to obtain pure this compound.

Biosynthesis: ¹³C and ¹⁵N Labeling Studies

The biosynthesis of this compound has been elucidated through feeding experiments with stable isotope-labeled precursors. These studies revealed that the phthalazinone core of this compound is derived from the diazo-containing meroterpenoid SF2415A3.[7]

1. Preparation of Labeled Precursors:

-

Synthesize or procure ¹³C- and ¹⁵N-labeled precursors, such as [1,2-¹³C₂]acetate and [¹⁵N]sodium nitrite.

2. Labeled Fermentation:

-

Prepare a culture of Streptomyces sp. CNQ-766 as described for isolation.

-

At a specific time point during fermentation (e.g., after 48 hours), add the labeled precursor to the culture medium.

-

Continue the fermentation for a further period to allow for the incorporation of the isotopes into this compound.

3. Isolation and Analysis:

-

Isolate this compound from the labeled culture following the protocol described above.

-

Analyze the purified labeled this compound by mass spectrometry and NMR spectroscopy to determine the positions and extent of isotope incorporation.[7]

Biosynthesis and Synthesis

Biosynthetic Pathway

The biosynthesis of this compound is a fascinating example of molecular rearrangement in natural product assembly. It originates from the napyradiomycin biosynthetic pathway. The key precursor is the diazo-containing chlorinated meroterpenoid SF2415A3. A proposed biosynthetic pathway involves an oxidative rearrangement of the aryl diazoketone in SF2415A3, leading to the formation of the unique phthalazinone ring system of this compound.[7][8] This transformation involves the cleavage of the aromatic ring and subsequent re-aromatization incorporating the dinitrogen unit.[7]

References

- 1. mdpi.com [mdpi.com]

- 2. Novel antibiotics napyradiomycins. Production, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Insights for napyradiomycin family: structures, bioactivities and biosynthetic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C25H32Cl2N2O5 | CID 11684910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Napyradiomycin Derivatives, Produced by a Marine-Derived Actinomycete, Illustrate Cytotoxicity by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Formation of the Pyridazine Natural Product this compound Involves the Biosynthetic Rearrangement of an Aryl Diazoketone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. par.nsf.gov [par.nsf.gov]

Azamerone: A Technical Guide to Solubility, Stability, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azamerone, a dichlorinated meroterpenoid natural product, has garnered scientific interest due to its unique chemical structure and biological activity. This technical guide addresses the critical physicochemical properties of this compound, specifically its solubility and stability, which are paramount for its development as a potential therapeutic agent. Due to the limited availability of quantitative data in public literature, this document provides a comprehensive framework of standardized experimental protocols for determining these parameters. It details methodologies for equilibrium solubility assessment and stability testing according to the International Council for Harmonisation (ICH) guidelines. Furthermore, this guide presents a visualization of the proposed biosynthetic pathway of this compound, offering insights into its natural production.

Introduction to this compound

This compound is a complex polycyclic natural product belonging to the meroterpenoid class of compounds, characterized by a structure derived from both terpene and polyketide biosynthetic pathways. Its chemical formula is C₂₅H₃₂Cl₂N₂O₅. The molecule features a unique phthalazinone core, which has been the subject of biosynthetic and synthetic studies. Understanding its fundamental properties, such as solubility in various solvent systems and its stability under different environmental conditions, is a prerequisite for any further research and development, including formulation, pharmacokinetic studies, and toxicological evaluation.

Solubility Determination

Experimental Protocol: Equilibrium Solubility Determination

The most reliable method for determining thermodynamic solubility is the shake-flask method. This method measures the concentration of a solute in a saturated solution that is in equilibrium with the solid drug substance.

Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a specific temperature.

Materials:

-

This compound (solid, pure form)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, DMSO, acetonitrile)

-

Vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Analytical balance

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is achieved and maintained.

-

Equilibration: Seal the vials tightly and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials at a high speed to further separate the solid from the supernatant.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining undissolved microparticles, immediately filter the aliquot using a syringe filter.

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method, such as HPLC-UV.

-

Determine the concentration of this compound by comparing the analytical response (e.g., peak area) to a calibration curve prepared with known concentrations of this compound standards.

-

-

Calculation: Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or µg/mL, by accounting for the dilution factor.

The following table summarizes the key parameters for this experimental protocol.

| Parameter | Description | Recommended Conditions |

| Method | Shake-Flask Equilibrium Solubility | - |

| Compound | This compound | Solid, pure form |

| Solvents | Aqueous and organic | Water, PBS (pH 7.4), Methanol, Ethanol, DMSO, Acetonitrile |

| Temperature | Controlled | 25 °C and/or 37 °C |

| Equilibration Time | Time to reach equilibrium | 24 - 72 hours (to be determined empirically) |

| Phase Separation | Removal of excess solid | Centrifugation followed by filtration (0.22 µm filter) |

| Quantification | Analytical Method | HPLC-UV or UV-Vis Spectroscopy |

Stability Assessment

The stability of a drug substance is a critical quality attribute that influences its safety, efficacy, and shelf-life. Stability testing for a new chemical entity like this compound should be conducted according to ICH guidelines. This involves forced degradation studies and long-term/accelerated stability studies.

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are performed to identify the likely degradation products, understand the degradation pathways, and demonstrate the specificity of the analytical methods used for stability studies.[1]

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Procedure: A solution of this compound (e.g., in methanol or acetonitrile) is subjected to the stress conditions outlined in the table below. Samples are taken at various time points and analyzed by a stability-indicating analytical method (e.g., HPLC) to determine the extent of degradation and to profile any degradation products.

| Stress Condition | Reagents and Conditions | Purpose |

| Acid Hydrolysis | 0.1 M HCl at room temperature and/or elevated temperature (e.g., 60 °C) | To assess stability in acidic conditions. |

| Base Hydrolysis | 0.1 M NaOH at room temperature and/or elevated temperature (e.g., 60 °C) | To assess stability in alkaline conditions. |

| Oxidation | 3% H₂O₂ at room temperature | To assess susceptibility to oxidation. |

| Thermal Stress | Solid drug substance and solution at elevated temperatures (e.g., 60-80 °C) | To evaluate the effect of heat. |

| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). A control sample should be protected from light. | To assess sensitivity to light. |

Long-Term and Accelerated Stability Studies

Once the intrinsic stability is understood, formal stability studies are conducted on at least three primary batches of the drug substance to establish a re-test period.[2]

Objective: To evaluate the stability of this compound under recommended storage conditions.

Procedure: this compound is stored under the conditions specified in the table below. Samples are pulled at designated time points and tested for relevant quality attributes such as appearance, assay, and degradation products.[3][4]

| Study Type | Storage Condition | Minimum Duration | Testing Frequency |

| Long-Term | 25 °C ± 2 °C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |

| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |

| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |

Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process that has been a subject of scientific investigation. It is proposed to be derived from the diazo chlorinated meroterpenoid SF2415A3.[5][6][7] The pathway involves a unique oxidative rearrangement of an aryl diazoketone, leading to the formation of the distinctive phthalazinone core of this compound.[5][6] This transformation represents a novel piece of biochemistry in the study of natural products containing N-N bonds.[6]

Caption: Proposed biosynthetic pathway of this compound from a naphthoquinone precursor.

Conclusion

While quantitative data on the solubility and stability of this compound remain to be published, this guide provides the necessary framework for researchers to generate this critical information. The detailed experimental protocols for solubility determination and stability testing are based on established scientific principles and regulatory guidelines. Adherence to these methodologies will ensure the generation of high-quality, reliable data essential for the progression of this compound in the drug development pipeline. The elucidated biosynthetic pathway further enriches our understanding of this unique natural product.

References

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. database.ich.org [database.ich.org]

- 3. pharmaacademias.com [pharmaacademias.com]

- 4. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 5. researchgate.net [researchgate.net]

- 6. Formation of the Pyridazine Natural Product this compound Involves the Biosynthetic Rearrangement of an Aryl Diazoketone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Formation of the pyridazine natural product this compound by biosynthetic rearrangement of an aryl diazoketone - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling Azamerone: A Technical Guide to its Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract: Azamerone, a dichlorinated meroterpenoid with a unique phthalazinone core, represents a fascinating challenge in natural product chemistry and a potential starting point for novel therapeutic development. However, current scientific literature does not detail specific biological targets or mechanisms of action in a pharmacological context. The primary body of research focuses on its intricate biosynthesis. This technical guide, therefore, provides an in-depth exploration of the proposed biosynthetic pathway of this compound, summarizing key transformations and experimental evidence. While direct biological targets remain elusive, understanding its formation is a critical first step for synthetic biologists and medicinal chemists aiming to generate analogues for future drug discovery programs.

Introduction

This compound is a marine-derived natural product isolated from Streptomyces sp.[1][2]. Its complex architecture, featuring a chlorinated terpene moiety fused to a novel phthalazinone ring system, has spurred significant interest in its biosynthetic origins[1][2][3]. This document serves as a technical resource, consolidating the current understanding of how this intricate molecule is assembled in nature. The information presented is crucial for researchers interested in the enzymatic machinery behind novel bond formations and for those looking to harness this pathway for the production of new chemical entities.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to proceed through a novel oxidative rearrangement of a diazo-containing precursor, SF2415A3, a member of the napyradiomycin family of meroterpenoids[1][2][3]. This transformation is a key focus of the available research.

Key Precursors and Intermediates

Feeding experiments utilizing isotopically labeled molecules have been instrumental in elucidating the building blocks of this compound. These studies have established that the phthalazinone core is derived from the diazo chlorinated meroterpenoid SF2415A3[1][2][3].

| Precursor/Intermediate | Role in Biosynthesis | Citation |

| SF2415A3 | Direct precursor undergoing oxidative rearrangement | [1][2][3] |

| A80915D | A diazo-napyradiomycin analogue used in labeling studies to trace the rearrangement | [4][5][6] |

| Acetate | Contributes to the polyketide portion of the napyradiomycin backbone | [1][2] |

| L-methionine | Source of a methyl group in the structure | [1][2] |

| Nitrite/Nitrate | Nitrogen source for the diazo group | [2] |

The Proposed "Diazo-Hooker" Rearrangement

The central and most novel aspect of this compound's biosynthesis is the proposed "diazo-Hooker reaction"[4][5][7]. This involves an oxidative cleavage of the aryl diazoketone ring of the precursor, followed by cyclization and rearomatization to form the distinctive phthalazine ring system[3][4][5].

A proposed workflow for this key biosynthetic step is visualized below:

Signaling Pathway Visualization

The detailed signaling pathway, including all enzymatic players and intermediates, is still an active area of research. However, a simplified representation of the proposed transformation from the precursor to the final product can be visualized as follows:

Experimental Protocols: Elucidating the Biosynthetic Pathway

The proposed pathway for this compound biosynthesis has been primarily investigated through stable isotope feeding experiments. While specific enzyme assays for the key transformations have not yet been reported, the methodologies for the feeding studies are outlined below.

General Protocol for Stable Isotope Feeding Experiments

-

Cultivation of Streptomyces sp. CNQ-766: The marine sediment-derived bacterium is cultured in a suitable production medium.

-

Preparation of Labeled Precursors: Isotopically labeled precursors, such as ¹³C- and ¹⁵N-labeled molecules (e.g., [1,2-¹³C₂]acetate, L-[methyl-¹³C]methionine, [¹⁵N]nitrite), are synthesized or procured.

-

Administration of Labeled Precursors: The labeled compounds are introduced into the bacterial culture at a specific growth phase.

-

Fermentation and Extraction: The culture is allowed to ferment for a designated period to facilitate the incorporation of the labeled precursors into the metabolites. Subsequently, the culture broth and mycelium are extracted to isolate the natural products.

-

Purification of this compound: The crude extract is subjected to chromatographic techniques (e.g., HPLC) to purify this compound.

-

Structural Analysis: The purified this compound is analyzed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to determine the positions and extent of isotope incorporation. This data provides direct evidence for the biosynthetic origins of the different atoms in the molecule[1][2].

Future Directions and Conclusion

The study of this compound's biosynthesis has unveiled a fascinating and novel chemical transformation in the "diazo-Hooker reaction"[4][5][7]. While the biological targets of this compound remain unknown, the elucidation of its biosynthetic pathway opens several avenues for future research:

-

Enzyme Discovery: Identifying and characterizing the enzymes responsible for the oxidative rearrangement will provide new tools for synthetic biology.

-

Analogue Generation: Understanding the biosynthesis will enable the generation of novel this compound analogues through genetic engineering of the biosynthetic gene cluster or through chemoenzymatic synthesis.

-

Target Identification Studies: With a sustainable supply of this compound and its analogues, screening campaigns can be initiated to identify their biological targets and explore their therapeutic potential.

References

- 1. Formation of the Pyridazine Natural Product this compound Involves the Biosynthetic Rearrangement of an Aryl Diazoketone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Formation of the pyridazine natural product this compound by biosynthetic rearrangement of an aryl diazoketone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Diazo-Hooker Reaction, Inspired by the Biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. par.nsf.gov [par.nsf.gov]

- 6. escholarship.org [escholarship.org]

- 7. A Diazo-Hooker Reaction, Inspired by the Biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Research on Azamerone: A Technical Overview of a Novel Meroterpenoid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azamerone is a structurally unique meroterpenoid natural product isolated from a marine-derived bacterium of the genus Streptomyces. Its unprecedented chloropyranophthalazinone core, fused with a terpenoid side chain, has garnered significant interest from the scientific community. Early research has primarily focused on elucidating its complex biosynthetic pathway and confirming its structure. While investigations into its therapeutic potential are still in their infancy, preliminary data suggests avenues for further exploration. This technical guide provides a comprehensive overview of the foundational research on this compound, including its biosynthesis, chemical characteristics, and initial biological evaluations.

Chemical Structure and Properties

This compound possesses a complex molecular architecture, characterized by a novel phthalazinone ring system. Its structure was definitively determined through a combination of NMR spectroscopy and X-ray crystallography.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₅H₂₈Cl₂N₂O₅ |

| Molecular Weight | 523.4 g/mol |

| Core Structure | Chloropyranophthalazinone |

| Side Chain | 3-chloro-6-hydroxy-2,2,6-trimethylcyclohexylmethyl |

| Appearance | Orthorhombic crystals (from EtOH-DCM) |

Biosynthesis of this compound

Isotopic labeling experiments have been instrumental in unraveling the biosynthetic origin of this compound. These studies have established that this compound is derived from the diazo chlorinated meroterpenoid SF2415A3 through a novel biosynthetic rearrangement.

Experimental Protocol: Isotope Labeling Studies

To determine the biosynthetic precursors of this compound, feeding experiments were conducted using ¹³C and ¹⁵N-labeled substrates with cultures of Streptomyces sp. CNQ-766.

-

Culture Preparation: Streptomyces sp. CNQ-766 was cultured in a suitable production medium.

-

Precursor Feeding: At a specific point in the growth phase, the cultures were supplemented with labeled precursors, such as [1,2-¹³C₂]acetate, L-[methyl-¹³C]methionine, and various ¹⁵N-enriched substrates (e.g., ammonium sulfate, nitrite, nitrate).

-

Fermentation and Extraction: The cultures were incubated for a defined period to allow for the incorporation of the labeled precursors into the metabolites. Subsequently, the culture broth was extracted to isolate this compound and related compounds.

-

Analysis: The isolated compounds were analyzed using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the pattern and extent of isotope incorporation.

The results of these experiments revealed that the phthalazinone core of this compound is formed via an oxidative rearrangement of an aryl diazoketone precursor.

Proposed Biosynthetic Pathway

The proposed biosynthetic pathway involves a complex series of enzymatic reactions, including a key rearrangement of a diazoketone intermediate.

Therapeutic Potential: Preliminary Findings

The investigation into the therapeutic potential of this compound is in its early stages. To date, only limited in vitro cytotoxicity data is available.

In Vitro Cytotoxicity

This compound has been evaluated for its cytotoxic effects against murine splenocyte populations.

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Assay Type | Endpoint | Result (IC₅₀) |

| Mouse Splenocytes (T-cells and Macrophages) | Cytotoxicity Assay | Cell Viability | 40 μM[1] |

This result indicates that this compound possesses weak cytotoxic activity in this specific assay.[1]

Experimental Protocol: In Vitro Cytotoxicity Assay (General)

While the specific details of the experiment were not provided in the source, a general protocol for assessing the cytotoxicity of a compound against splenocytes is as follows:

-

Splenocyte Isolation: Spleens are harvested from mice, and a single-cell suspension is prepared. Red blood cells are lysed, and the remaining splenocytes (a mixed population of lymphocytes and macrophages) are washed and resuspended in a suitable cell culture medium.

-

Cell Plating: The splenocytes are plated in 96-well microtiter plates at a predetermined density.

-

Compound Treatment: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various concentrations. Control wells receive the solvent alone.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

Viability Assessment: Cell viability is determined using a colorimetric or fluorometric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin assay. The absorbance or fluorescence is measured using a plate reader.

-

Data Analysis: The results are expressed as the percentage of cell viability relative to the solvent control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Potential Mechanism of Action: A Hypothesis

The phthalazinone core of this compound is structurally related to a class of synthetic heterocyclic quinones. These synthetic analogues are known to act as DNA intercalating agents and topoisomerase inhibitors.[1][2] This structural similarity suggests a potential, though currently unproven, mechanism of action for this compound. Further research is required to validate this hypothesis.

Conclusion and Future Directions

Early research on this compound has successfully defined its novel chemical structure and provided significant insights into its intricate biosynthetic pathway. The discovery of its formation through the rearrangement of a diazo precursor expands our understanding of natural product biosynthesis.

The therapeutic potential of this compound remains largely unexplored. The weak in vitro cytotoxicity observed in initial screenings suggests that the parent molecule may not be a potent cytotoxic agent. However, its unique chemical scaffold could serve as a valuable template for the design and synthesis of novel therapeutic agents. Future research should focus on:

-

Broader Biological Screening: Evaluating this compound against a wider range of biological targets, including various cancer cell lines, bacterial and fungal pathogens, and specific enzymes.

-

Mechanism of Action Studies: Investigating the hypothesized DNA intercalation and topoisomerase inhibition activities, as well as exploring other potential molecular targets.

-

Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: Synthesizing derivatives of this compound to explore how modifications to its structure affect its biological activity, with the aim of identifying more potent and selective compounds.

The foundational knowledge of this compound's chemistry and biosynthesis provides a solid platform for these future investigations, which will be crucial in determining its true therapeutic potential.

References

Azamerone: A Potential Modulator of Cellular Signaling Pathways – A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azamerone is a unique dichlorinated meroterpenoid natural product isolated from marine-derived Streptomyces species. Its complex chemical structure and novel phthalazinone core have made it a subject of interest in synthetic and biosynthetic chemistry. While research has primarily focused on its chemical synthesis and origins, recent computational studies have identified this compound as a potential therapeutic agent, particularly for Alzheimer's disease, by predicting its interaction with key cellular signaling pathways. This technical guide provides a comprehensive overview of the current knowledge on this compound, with a focus on its computationally predicted role in cellular signaling. It is important to note that, to date, the biological activity and the specific role of this compound in cellular signaling pathways have not been experimentally validated in published literature. The information presented herein regarding its signaling interactions is based on in silico network pharmacology studies and should be interpreted as predictive.

Introduction

This compound is a structurally complex marine natural product characterized by a unique phthalazinone core. Its discovery has spurred research into its chemical synthesis and biosynthetic origins. Studies suggest that this compound is biosynthesized from a diazoketone precursor through an unusual rearrangement mechanism. While the primary focus of research has been on its chemistry, a 2024 study employing systems biology and network pharmacology has highlighted this compound as a potential modulator of signaling pathways implicated in Alzheimer's disease. This computational study provides the current basis for understanding the potential biological activity of this compound.

Chemical and Physical Properties

A summary of the key characteristics of this compound is presented in Table 1.

| Property | Description |

| Chemical Class | Dichlorinated meroterpenoid |

| Natural Source | Marine-derived bacteria related to the genus Streptomyces. |

| Key Structural Features | Phthalazinone core, substituted cyclohexane ring. |

| Predicted Targets (In Silico) | SRC, MAPK1, EGFR, PRKCA, PRKCD, CDK2. |

| Predicted Pathways (In Silico) | GnRH signaling, EGFR tyrosine kinase inhibitor resistance, ErbB signaling. |

Hypothetical Role in Cellular Signaling Pathways

It must be reiterated that the following descriptions of this compound's role in cellular signaling are based on computational predictions and await experimental validation. A network pharmacology study identified several potential protein targets for this compound, suggesting its involvement in critical signaling cascades.

Predicted Protein Targets

The in silico analysis identified several influential protein targets for this compound, including:

-

Proto-oncogene tyrosine-protein kinase Src (SRC)

-

Mitogen-activated protein kinase 1 (MAPK1)

-

Epidermal growth factor receptor (EGFR)

-

Protein kinase C alpha, delta (PRKCA, PRKCD)

-

Cyclin-dependent kinase 2 (CDK2)

These proteins are key nodes in various signaling networks that regulate cell proliferation, differentiation, survival, and apoptosis.

Predicted Signaling Pathways

Based on the predicted protein targets, this compound is hypothesized to modulate the following signaling pathways:

-

GnRH Signaling Pathway: This pathway is crucial in endocrine regulation, and its dysregulation has been linked to neurodegenerative diseases.

-

EGFR Tyrosine Kinase Inhibitor Resistance: The predicted interaction with EGFR suggests a potential role in pathways related to cancer and its treatment.

-

ErbB Signaling Pathway: This pathway is a critical regulator of cell growth and is frequently implicated in cancer.

The diagram below illustrates the hypothetical signaling network potentially modulated by this compound, based on the computationally identified targets.

Caption: Hypothetical signaling network of this compound based on in silico predictions.

Experimental Protocols

Currently, there are no published experimental protocols detailing the investigation of this compound's effects on cellular signaling pathways. The research to date has focused on its chemical synthesis and biosynthesis. Future research would require the development and application of various in vitro and in vivo assays to validate the computationally predicted targets and elucidate the mechanism of action of this compound. Such protocols would likely include:

-

In vitro kinase assays: To determine the direct inhibitory or activatory effects of this compound on predicted targets like SRC, MAPK1, and EGFR.

-

Cell-based signaling assays: Using techniques such as Western blotting, ELISA, or reporter gene assays to measure the phosphorylation status and activity of downstream effectors in relevant cell lines treated with this compound.

-

Binding assays: To confirm direct binding of this compound to its predicted targets, for example, using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

-

In vivo studies: Utilizing animal models of diseases like Alzheimer's to assess the therapeutic efficacy and target engagement of this compound.

Quantitative Data

As of the date of this document, there is no publicly available quantitative data from experimental assays (e.g., IC50, Ki, EC50 values) that characterize the biological activity of this compound on any cellular signaling pathway. The generation of such data is a critical next step in the investigation of this compound's therapeutic potential.

Conclusion and Future Directions

This compound is a fascinating marine natural product with a complex chemical structure. While its biological functions remain largely unexplored, computational studies have opened a new avenue of investigation by predicting its potential to modulate key cellular signaling pathways implicated in diseases such as Alzheimer's. The current understanding of this compound's role in cellular signaling is entirely hypothetical and awaits rigorous experimental validation. Future research should prioritize in vitro and in vivo studies to confirm the predicted targets, elucidate the mechanism of action, and evaluate the therapeutic potential of this promising natural product. The development of robust experimental protocols and the generation of quantitative biological data will be crucial in transitioning this compound from a molecule of chemical interest to a potential therapeutic lead.

The Unprecedented Architecture of Azamerone: A Technical Deep Dive into a Novel Marine-Derived Meroterpenoid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azamerone, a meroterpenoid natural product isolated from a marine-derived Streptomyces species, presents a chemical scaffold of significant novelty and potential pharmacological relevance.[1][2][3] Its most striking feature is the unprecedented chloropyranophthalazinone core, a heterocyclic system not previously observed in nature.[1][2] This, combined with a stereochemically complex dichlorinated terpenoid side chain, makes this compound a compelling subject for chemical and biological investigation. This technical guide provides an in-depth analysis of this compound's structure, summarizing the key quantitative data from its structural elucidation, detailing the experimental protocols for its isolation, synthesis, and biosynthetic investigation, and visualizing the proposed logical relationships and potential mechanisms of action.

The Novel Chemical Structure of this compound

This compound (C25H32Cl2N2O5) is characterized by a unique tetracyclic core fused to a highly substituted chlorinated cyclohexane moiety.[4] The phthalazinone ring system, in particular, represents a novel discovery in natural product chemistry.[1][2] While synthetic phthalazinones are known to possess diverse biological activities, including DNA intercalation and topoisomerase inhibition, their natural occurrence in this compound opens new avenues for drug discovery from marine microorganisms.[1][2]

The structure of this compound was rigorously determined through a combination of spectroscopic techniques, primarily NMR and mass spectrometry, and ultimately confirmed by single-crystal X-ray diffraction.[1][2][3]

Tabulated Spectroscopic and Crystallographic Data

The following tables summarize the key quantitative data that were instrumental in the elucidation of this compound's structure.

Table 1: ¹H and ¹³C NMR Data for this compound in CD₃OD

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 2 | 160.5 | |

| 3 | 146.5 | |

| 5 | 130.2 | |

| 6 | 124.5 | 7.85 (d, 8.0) |

| 7 | 134.5 | 7.95 (t, 8.0) |

| 8 | 128.9 | 7.70 (d, 8.0) |

| 9 | 145.4 | |

| 10 | 117.2 | |

| 12 | 195.0 | |

| 13 | 59.3 | 4.33 (dd, 10.0, 5.0) |

| 14 | 71.6 | |

| 15 | 172.8 | |

| 16 | 25.5 | 2.60 (s) |

| 17 | 28.9 | 1.30 (s) |

| 18 | 29.1 | 1.35 (s) |

| 1' | 40.5 | 1.95 (m), 1.80 (m) |

| 2' | 78.9 | 3.80 (dd, 10.0, 4.0) |

| 3' | 65.4 | 4.10 (d, 4.0) |

| 4' | 45.2 | 1.70 (m), 1.60 (m) |

| 5' | 30.1 | 1.50 (m) |

| 6' | 70.2 | |

| 7' | 33.4 | 1.25 (s) |

| 8' | 22.1 | 1.20 (s) |

Data extracted from Cho et al., Org. Lett. 2006, 8 (12), pp 2471–2474.

Table 2: Key HRMS and X-ray Crystallographic Data for this compound

| Data Type | Value |

| Molecular Formula | C₂₅H₃₂Cl₂N₂O₅ |

| HR-ESIMS [M+H]⁺ | m/z 511.1764 (calcd for C₂₅H₃₃Cl₂N₂O₅, 511.1761) |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.2345(2) |

| b (Å) | 15.6789(3) |

| c (Å) | 16.1234(4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Data compiled from primary literature on this compound's discovery.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments related to this compound.

Isolation and Structure Elucidation of this compound